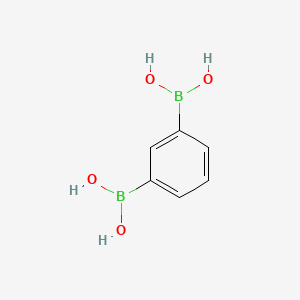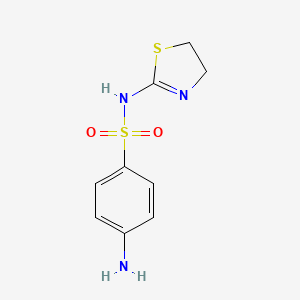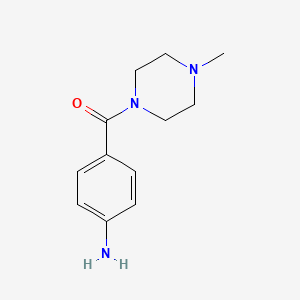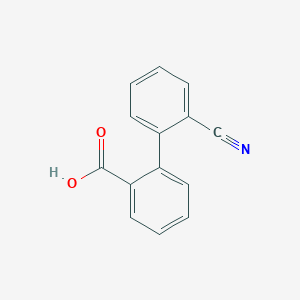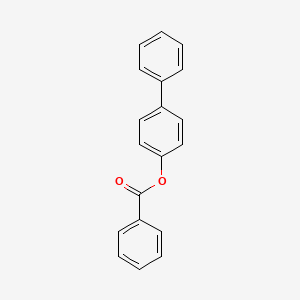
5-Methylbenzofurazan
Übersicht
Beschreibung
5-Methylbenzofurazan is an organic compound that belongs to the class of benzofurazans. It is characterized by a benzene ring fused to a furan ring, with a methyl group attached to the benzene ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Wirkmechanismus
Target of Action
Benzofuran and its derivatives, which include 5-methylbenzofurazan, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran derivatives have been shown to have extensive potential in various fields of antimicrobial therapy . They have been used in the development of novel scaffold compounds for anticancer agents .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Biochemische Analyse
Biochemical Properties
5-Methylbenzofurazan plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme nitric oxide synthase, where this compound acts as a fluorescent probe to detect nitric oxide production. This interaction is crucial for studying the role of nitric oxide in various physiological and pathological processes. Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby influencing their activity and contributing to the regulation of oxidative stress in cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in gene expression and cellular responses to stress. Moreover, it has been reported to affect the expression of genes involved in apoptosis, cell proliferation, and differentiation, thereby impacting cell survival and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, altering their conformation and activity. For example, its interaction with nitric oxide synthase results in the inhibition of enzyme activity, thereby reducing nitric oxide production. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can be used safely for biochemical studies. At high doses, this compound can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. Therefore, careful consideration of dosage is essential when using this compound in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through oxidation and reduction reactions, catalyzed by enzymes such as cytochrome P450 and reductases. These metabolic pathways result in the formation of metabolites that can further interact with cellular components, influencing metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its role in cellular metabolism and its potential impact on overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and distribution within cells. Additionally, binding proteins such as albumin can influence the localization and accumulation of this compound in tissues. These interactions play a crucial role in determining the bioavailability and efficacy of this compound in biochemical studies .
Subcellular Localization
The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications. It has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of this compound to these compartments can influence its activity and function. For instance, its presence in the nucleus can affect gene expression, while its localization to mitochondria can impact cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzofurazan typically involves the thermal decomposition of methyl N-(4-methyl-2-nitrophenyl)carbamate. This reaction results in the formation of this compound, carbon dioxide, and methanol . The reaction conditions usually require controlled heating to ensure the proper decomposition of the carbamate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same thermal decomposition method. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylbenzofurazan undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as secondary cyclic amines (e.g., pyrrolidine, piperidine, and morpholine) in nucleophilic aromatic substitution (SNAr) reactions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-deficient nature of the benzofurazan ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include secondary cyclic amines, and the reactions are typically carried out in polar solvents under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens or nitro groups can be used, often requiring catalysts and specific reaction conditions to facilitate the substitution.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted benzofurazan derivatives, where the nucleophile replaces a hydrogen atom on the benzofurazan ring.
Electrophilic Aromatic Substitution: The products are typically halogenated or nitrated benzofurazan derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methylbenzofurazan has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofurazan: The parent compound without the methyl group.
4-Nitrobenzofurazan: A derivative with a nitro group at the 4-position.
5-Methylbenzofurazan 1-oxide: An oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This methyl group can affect the compound’s electron density and steric hindrance, making it distinct from other benzofurazan derivatives.
Eigenschaften
IUPAC Name |
5-methyl-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZFDFYIDRCBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NON=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334135 | |
| Record name | 5-Methylbenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20304-86-3 | |
| Record name | 5-Methylbenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-2,1,3-benzoxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a methyl group at the 5-position affect the fragmentation of benzofurazan under electron impact mass spectrometry?
A1: Unlike benzofurazan and some other substituted benzofurans where the loss of NO is a dominant fragmentation process, both 4- and 5-methylbenzofurazans primarily exhibit a loss of CHO from the molecular ion under electron impact mass spectrometry []. This suggests that the presence of the methyl group at these positions significantly alters the fragmentation pathway.
Q2: What is the enthalpy of formation of 5-methylbenzofurazan-1-oxide and what does this tell us about the N-O bond strength?
A2: The standard enthalpy of formation (ΔfHm°) of crystalline this compound-1-oxide (5MeBFNO) was determined to be 175.2 ± 1.8 kJ/mol using static-bomb calorimetry []. By combining this data with the enthalpy of sublimation and other thermochemical data, the dissociation enthalpy (Dm°) of the N-O bond in 5MeBFNO was calculated to be 249.8 ± 3.2 kJ/mol []. This value is consistent with the average N-O bond dissociation enthalpy calculated for a series of benzofurazan-1-oxide derivatives, indicating a strong dative covalent bond between the nitrogen and oxygen atoms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




